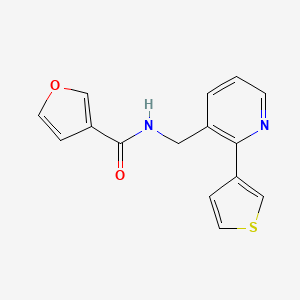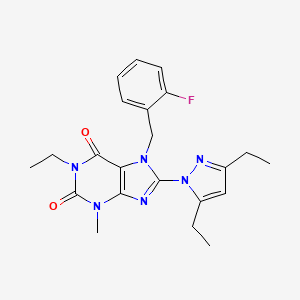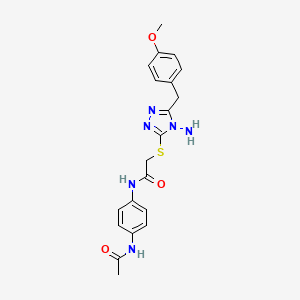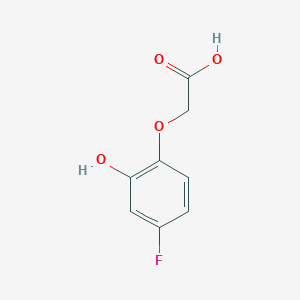
N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)furan-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)furan-3-carboxamide” is a compound that incorporates pyridine, furan, and thiophene . Pyridine derivatives demonstrate a broad spectrum of biological activities including antiviral, anticancer, antioxidant, and antimicrobial . Thiophene derivatives possess cytotoxic activity against several cancer cell types, such as leukemia, ovarian, glioma, renal, and lung . Several furan-based products exhibited potent anticancer, antimicrobial, and other activities .
Synthesis Analysis
The compound has been synthesized via a multi-component reaction (MCR) . The acetylated derivatives of hydrazones and the derived deprotected thioglycosides of the prepared acetylated analogs have also been synthesized .Chemical Reactions Analysis
The compound has been synthesized via a multi-component reaction (MCR) . The acetylated derivatives of hydrazones and the derived deprotected thioglycosides of the prepared acetylated analogs have also been synthesized .科学的研究の応用
Antiprotozoal and Antimalarial Properties This compound, part of a broader family of dicationic imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines, demonstrates significant antiprotozoal and antimalarial activities. Its synthesis involves a complex chemical process starting from 2-acetylfuran and undergoing multiple steps including bromination, condensation, Suzuki coupling, and hydrogenation. The resulting compounds, including variations like compound 7 and 8a, exhibit strong DNA affinities and impressive in vitro and in vivo activities against T. b. rhodesiense and P. falciparum, with some showing exceptional in vivo efficacy in the trypanosomal STIB900 mouse model, though with modest oral activity for the prodrugs tested (Ismail et al., 2004).
Phleomycin Amplification Another aspect of research highlights the compound's potential in enhancing the effectiveness of phleomycin, an antibiotic and chemotherapeutic agent. Through the synthesis of derivatives with pyridinyl, furanyl, and thiophenyl substituents, studies explore their roles as amplifiers of phleomycin against bacterial strains, showcasing the compound's versatility in chemical synthesis for antimicrobial purposes (Brown & Cowden, 1982).
Synthesis and Reactivity in Chemical Studies Further exploration into the synthesis and properties of related heterocyclic compounds, such as 2-(furan-2-yl)thiazolo[5,4-f]quinoline, reveals the compound's capacity for electrophilic substitution reactions, including nitration, bromination, formylation, and acylation. These studies contribute to a deeper understanding of the compound's chemical behavior and potential applications in developing new materials or drugs (El’chaninov & Aleksandrov, 2017).
Antiproliferative Activity Research into thieno[2,3-b]pyridine and furo[2,3-b]pyridine derivatives, including those related to the compound , demonstrates significant antiproliferative activity against cancer cell lines. This suggests potential applications in cancer therapy, where modifications to the molecular structure could yield compounds with enhanced efficacy against specific types of cancer cells (Hung et al., 2014).
Chemical Synthesis and Modification The compound's structural framework also facilitates the synthesis of novel chitosan Schiff bases, integrating heterocyclic moieties for potential antimicrobial activity. This application underscores the compound's versatility in creating materials with biological relevance, extending its utility beyond pharmaceuticals to materials science (Hamed et al., 2020).
将来の方向性
特性
IUPAC Name |
N-[(2-thiophen-3-ylpyridin-3-yl)methyl]furan-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O2S/c18-15(12-3-6-19-9-12)17-8-11-2-1-5-16-14(11)13-4-7-20-10-13/h1-7,9-10H,8H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJZKSMOSCZMHOA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)C2=CSC=C2)CNC(=O)C3=COC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![N-(2-amino-2-oxoethyl)-1-(7-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-4-carboxamide](/img/structure/B2649287.png)
![(E)-N-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-3-(furan-2-yl)acrylamide](/img/structure/B2649288.png)
![2-(4-chlorophenoxy)-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)acetamide](/img/structure/B2649289.png)
![1-[(1-Aminobutan-2-yl)oxy]-2-methylbenzene hydrochloride](/img/structure/B2649292.png)
![4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]-N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)benzamide](/img/structure/B2649293.png)
![4-[1-(2-Chloropropanoyl)pyrrolidin-3-yl]oxy-N-methylpyridine-2-carboxamide](/img/structure/B2649294.png)
![1-Methyl-4-{[methyl(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)amino]methyl}-1,2-dihydropyridin-2-one](/img/structure/B2649297.png)


